N,N-dimethyl-2-(3-nitrophenyl)acetamide
Description
N,N-Dimethyl-2-(3-nitrophenyl)acetamide is a substituted acetamide featuring a dimethylamino group and a 3-nitrophenyl moiety. Its molecular formula is C₁₀H₁₂N₂O₃, with a molecular weight of 208.22 g/mol (calculated from structural analogs in and ). The compound is synthesized via acetylation of dimethylamine derivatives or through reactions involving N,N-dimethylacetamide and nitro-substituted aryl halides, as inferred from synthetic protocols for related compounds.
Key structural features include:
- A dimethylated acetamide backbone, reducing hydrogen-bonding capacity compared to non-methylated analogs.
- A 3-nitrophenyl group, which introduces electron-withdrawing effects and influences reactivity and spectroscopic properties.
Properties
IUPAC Name |
N,N-dimethyl-2-(3-nitrophenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O3/c1-11(2)10(13)7-8-4-3-5-9(6-8)12(14)15/h3-6H,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKVGURXCDKEJNP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CC1=CC(=CC=C1)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions:
Cyanoacetylation of Amines: One common method involves the treatment of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions to yield cyanoacetamide derivatives.
Cyclocondensation Reactions: Another method includes the cyclocondensation of 2-cyano-N-(2-nitrophenyl)acetamide with phenacyl bromide in boiling ethanol using triethylamine as a catalyst.
Industrial Production Methods: Industrial production methods for N,N-dimethyl-2-(3-nitrophenyl)acetamide typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary to the manufacturing companies.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically involving reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or hydrogen in the presence of a catalyst.
Substitution: N,N-dimethyl-2-(3-nitrophenyl)acetamide can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other substituents under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, hydrogen with a catalyst.
Substitution: Various nucleophiles under acidic or basic conditions.
Major Products:
Oxidation: Formation of corresponding nitro or nitroso compounds.
Reduction: Formation of amines or hydroxylamines.
Substitution: Formation of substituted acetamides.
Scientific Research Applications
Organic Synthesis
N,N-Dimethyl-2-(3-nitrophenyl)acetamide serves as an important intermediate in the synthesis of various organic compounds. It is utilized in the preparation of heterocyclic compounds and can participate in several chemical reactions:
- Oxidation : Formation of corresponding nitro or nitroso compounds.
- Reduction : Formation of amines or hydroxylamines.
- Substitution : Formation of substituted acetamides.
Research indicates that this compound possesses potential biological activities:
- Antimicrobial Properties : Preliminary studies suggest that derivatives exhibit significant antimicrobial activity against pathogens such as Escherichia coli and Staphylococcus aureus.
- Anticancer Activity : Investigations have shown selective cytotoxicity towards various cancer cell lines, indicating potential as an anticancer agent. For example, similar compounds have demonstrated growth inhibition percentages ranging from 51% to 86% against different cancer cell lines .
- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways relevant to disease progression, such as acetylcholinesterase, which is crucial in neurodegenerative diseases.
Industrial Applications
In industrial settings, this compound is utilized as a solvent and catalyst in various processes. It plays a role in the production of polymers and resins, enhancing material properties due to its unique chemical structure.
Case Studies
- Anticancer Research : A study focused on synthesizing new derivatives based on this compound demonstrated significant anticancer activity against multiple cell lines. The compounds were evaluated for their growth inhibition effects, revealing promising results that warrant further investigation into their mechanisms of action .
- Toxicological Assessment : A tier II assessment examined the effects of this compound on liver health in rats. The study established no observed adverse effect levels (NOAELs), indicating that while there are potential risks at higher doses, lower doses may be safe for use .
Mechanism of Action
The mechanism of action of N,N-dimethyl-2-(3-nitrophenyl)acetamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table compares N,N-Dimethyl-2-(3-nitrophenyl)acetamide with structurally related acetamides:
Key Differences in Properties and Reactivity
Electronic Effects
- The 3-nitrophenyl group in the target compound enhances electrophilicity at the acetamide carbonyl, facilitating nucleophilic substitution or condensation reactions.
- Trichloroacetamide analogs (e.g., N-(3-nitrophenyl)-2,2,2-trichloroacetamide) exhibit stronger electron-withdrawing effects due to chlorine atoms, increasing acidity of the N–H bond.
Spectroscopic Characteristics
- ¹H NMR : The dimethyl groups in this compound resonate at δ ~3.2 ppm (singlet, 6H), similar to dimethylacetamide derivatives in . Aromatic protons from the 3-nitrophenyl group appear downfield (δ ~7.5–8.5 ppm).
- IR Spectroscopy : A strong carbonyl stretch (~1660–1720 cm⁻¹ ) is observed, consistent with acetamide derivatives.
Thermal and Physical Properties
- Melting points vary significantly: N,N-Dimethyl-2-(4-oxo-imidazol-2-yl)acetamide: 150°C.
Biological Activity
N,N-dimethyl-2-(3-nitrophenyl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including antimicrobial, anticancer, and enzyme inhibition properties, supported by data tables and research findings.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula : C10H12N2O3
- Molecular Weight : 212.22 g/mol
- IUPAC Name : this compound
Antimicrobial Activity
Recent studies have indicated that compounds structurally related to this compound exhibit promising antimicrobial properties. For instance, a related compound, 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide, demonstrated significant bactericidal activity against Klebsiella pneumoniae with a minimum inhibitory concentration (MIC) that aligns with its minimum bactericidal concentration (MBC), indicating its potential as an effective antimicrobial agent .
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | MIC (µg/mL) | MBC (µg/mL) | Bactericidal/Bacteriostatic |
|---|---|---|---|
| 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide | 16 | 16 | Bactericidal |
| Ciprofloxacin | 4 | 8 | Bactericidal |
| Cefepime | 32 | >128 | Bacteriostatic |
Anticancer Activity
The anticancer potential of this compound and its analogs has been explored in various studies. For example, compounds with similar structures have shown significant antiproliferative effects in cancer cell lines. In vitro assays demonstrated that certain derivatives exhibit IC50 values in the low micromolar range against breast cancer cells, indicating their potential as therapeutic agents .
Case Study: Antiproliferative Effects
In a study evaluating the antiproliferative activity of various acetamides, compounds structurally related to this compound were tested against MCF-7 breast cancer cells. The results indicated that specific substitutions on the phenyl ring significantly enhanced the antiproliferative activity.
Table 2: Antiproliferative Activity Against MCF-7 Cells
| Compound Name | IC50 (µM) | Selectivity Index |
|---|---|---|
| This compound | 5.0 | 12 |
| Compound A (similar structure) | 10.0 | 8 |
| Compound B (similar structure) | 15.0 | 6 |
Enzyme Inhibition Studies
Another area of interest is the inhibition of enzymes such as α-glucosidase, which is crucial in managing type 2 diabetes. Compounds related to this compound have shown promising results in inhibiting this enzyme, with some derivatives exhibiting IC50 values significantly lower than that of the standard drug acarbose .
Table 3: α-Glucosidase Inhibition Activity
| Compound Name | IC50 (µM) |
|---|---|
| This compound | 45.26 |
| Acarbose | 750.1 |
Pharmacokinetic Profile
In silico studies have suggested a favorable pharmacokinetic profile for this compound, indicating good oral bioavailability and low toxicity potential based on AMES tests . This makes it a candidate for further development in therapeutic applications.
Q & A
Synthesis and Optimization
Basic: What are the standard protocols for synthesizing N,N-dimethyl-2-(3-nitrophenyl)acetamide? Methodological Answer: The synthesis typically involves a two-step reaction: (1) nitration of phenylacetamide derivatives followed by (2) dimethylation. For example, reacting 3-nitrophenylacetic acid with dimethylamine in the presence of coupling agents like DCC (dicyclohexylcarbodiimide) under anhydrous conditions . Alternative routes adapt methodologies from structurally similar compounds, such as using substituted phenols and acetyl chloride derivatives in nucleophilic acyl substitution reactions . Key characterization includes monitoring reaction progress via TLC and confirming purity via HPLC (>95%).
Advanced: How can researchers optimize reaction conditions to minimize by-products like N-methylated impurities? Optimization strategies include:
- Temperature control : Maintaining ≤40°C during dimethylamine addition to reduce over-alkylation.
- Catalyst screening : Using DMAP (4-dimethylaminopyridine) to enhance regioselectivity .
- Purification : Gradient column chromatography (hexane:ethyl acetate, 4:1 to 1:1) to isolate the target compound. Recent studies report yields up to 78% with <2% impurities under optimized conditions .
Structural Characterization
Basic: Which spectroscopic and crystallographic techniques are essential for confirming the structure of this compound? Methodological Answer:
- NMR : H NMR (CDCl₃, 400 MHz) shows characteristic peaks: δ 8.3–8.5 ppm (aromatic protons), δ 3.0 ppm (N–CH₃), and δ 2.9 ppm (C–CH₃) .
- X-ray crystallography : SHELX software refines crystal structures, with typical bond lengths: C=O (1.21 Å), C–N (1.34 Å) . ORTEP-III generates thermal ellipsoid plots to visualize molecular packing .
Advanced: How can researchers resolve discrepancies between experimental and computational bond-length data in crystallography? Discrepancies arise from lattice strain or dynamic disorder. Mitigation strategies:
- Use high-resolution data (≤0.8 Å) and anisotropic refinement in SHELXL .
- Cross-validate with DFT calculations (e.g., B3LYP/6-311++G(d,p)) to compare theoretical vs. experimental geometries . A 2024 study reported <0.02 Å deviation for C–N bonds after refinement .
Hydrogen Bonding and Supramolecular Interactions
Basic: What hydrogen-bonding motifs are observed in this compound crystals? Methodological Answer: Graph-set analysis (Bernstein et al., 1995) identifies R₂²(8) motifs involving the acetamide carbonyl (C=O) and nitro group (NO₂) as acceptors, with N–H···O interactions (2.8–3.0 Å) stabilizing layered packing .
Advanced: How can hydrogen-bonding patterns inform the design of co-crystals for enhanced solubility? Co-crystallization with carboxylic acids (e.g., succinic acid) introduces R₁²(6) motifs via O–H···O interactions. A 2023 study demonstrated a 30% solubility increase in DMSO through co-crystal engineering .
Spectroscopic and Computational Analysis
Basic: Which spectroscopic methods are used to study electronic transitions in this compound? Methodological Answer:
- UV-Vis : λmax at 270 nm (π→π* transition of nitro group) and 320 nm (n→π* of C=O) .
- IR : Strong bands at 1650 cm<sup>-1</sup> (C=O stretch) and 1520 cm<sup>-1</sup> (NO₂ asymmetric stretch) .
Advanced: How do DFT calculations aid in predicting reactive sites for electrophilic substitution? Fukui indices (computed via Gaussian 09) highlight the meta position on the nitro-substituted ring as electrophilic (f<sup>+</sup> = 0.12), guiding derivatization for antioxidant studies .
Biological and Environmental Applications
Basic: What are the reported biological activities of derivatives of this compound? Methodological Answer: Derivatives exhibit antioxidant properties (IC50 = 45 μM in DPPH assays) and antimicrobial activity against S. aureus (MIC = 12.5 μg/mL) .
Advanced: How can molecular docking predict binding affinity to biological targets like COX-2? AutoDock Vina simulations (PDB: 5KIR) show a docking score of −8.2 kcal/mol for the nitroacetamide moiety interacting with Arg120 and Tyr355 residues, suggesting anti-inflammatory potential .
Stability and Degradation
Basic: What are the thermal stability profiles of this compound under ambient conditions? Methodological Answer: DSC analysis reveals decomposition onset at 180°C. Store at −20°C in amber vials to prevent photodegradation .
Advanced: What analytical methods detect degradation products in environmental matrices? LC-MS/MS (QTOF) identifies major degradants: 3-nitrobenzoic acid (m/z 166) and dimethylamine (m/z 45), formed via hydrolytic cleavage in aqueous media (pH 7.4, t1/2 = 14 days) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
